![molecular formula C18H20N2O2 B268337 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268337.png)
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas such as oncology and neuroscience. MPCC is a small molecule that has a unique chemical structure, which makes it an interesting target for researchers to investigate.
Applications De Recherche Scientifique
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is oncology, where 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been found to protect neurons from oxidative stress and inflammation in in vitro and in vivo studies. Additionally, 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is also stable under physiological conditions, which makes it a good candidate for in vivo studies. However, one of the limitations of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is that it has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of research is to investigate the potential applications of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in the treatment of various types of cancer. Another area of research is to investigate the potential applications of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in the treatment of neurodegenerative diseases. Additionally, future studies could investigate the mechanism of action of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in more detail, as well as its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoylpropylamide. The product is then purified by recrystallization to obtain 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in its pure form.
Propriétés
Nom du produit |
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-11-19-17(21)14-7-9-16(10-8-14)20-18(22)15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
KPNYTLUMCIPRMY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



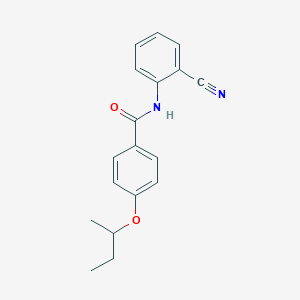
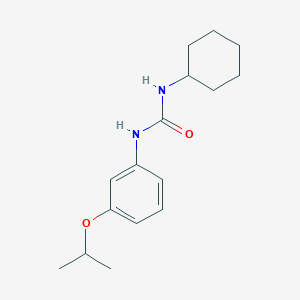
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)
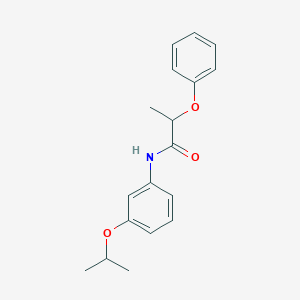
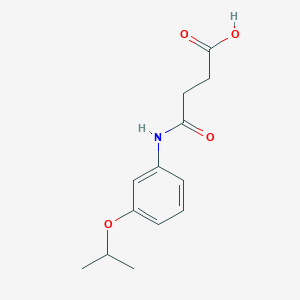
![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
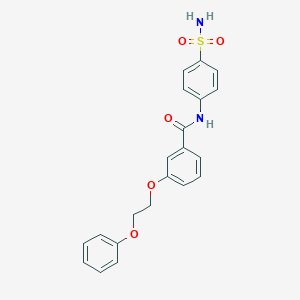
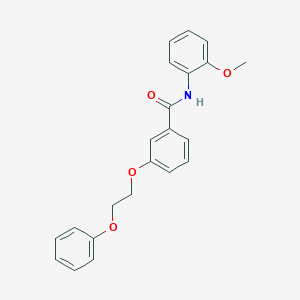
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)